molecular formula C15H13N3O B12933723 2-Anilino-1-phenylimidazolin-4-one CAS No. 33532-91-1

2-Anilino-1-phenylimidazolin-4-one

Cat. No.: B12933723
CAS No.: 33532-91-1
M. Wt: 251.28 g/mol
InChI Key: DDFRYCQVSCPOQV-UHFFFAOYSA-N
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Description

2-Anilino-1-phenylimidazolin-4-one is a chemical compound with the molecular formula C15H13N3O. It is known for its unique structure, which includes an aniline group attached to an imidazolinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-1-phenylimidazolin-4-one typically involves the reaction of aniline with phenylglyoxal in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazolinone ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Anilino-1-phenylimidazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, imidazolidine derivatives, and various substituted aniline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Anilino-1-phenylimidazolin-4-one involves its interaction with molecular targets such as enzymes and receptors. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various cellular pathways, leading to therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2-Anilino-4-amino substituted quinazolines: These compounds also exhibit biological activity and are used as antimalarial agents.

    2-Anilino-4-thiazolyl-pyrimidines:

Uniqueness

2-Anilino-1-phenylimidazolin-4-one is unique due to its specific structure, which allows it to interact with a variety of molecular targets.

Properties

CAS No.

33532-91-1

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

1-phenyl-2-phenyliminoimidazolidin-4-one

InChI

InChI=1S/C15H13N3O/c19-14-11-18(13-9-5-2-6-10-13)15(17-14)16-12-7-3-1-4-8-12/h1-10H,11H2,(H,16,17,19)

InChI Key

DDFRYCQVSCPOQV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=NC2=CC=CC=C2)N1C3=CC=CC=C3

Origin of Product

United States

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